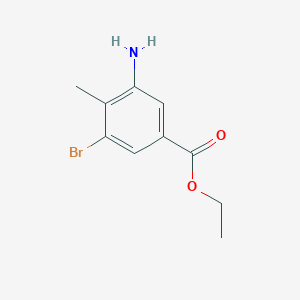![molecular formula C15H17FN2O3S B13547264 {3-Fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol](/img/structure/B13547264.png)
{3-Fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-Fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol is a complex organic compound that features a unique combination of functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-Fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Morpholine Group: This step involves the nucleophilic substitution of a halogenated intermediate with morpholine.
Methoxylation and Fluorination: These steps can be carried out using methanol and fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Final Coupling: The final step involves coupling the thiazole-morpholine intermediate with a fluorinated methoxybenzene derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
{3-Fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
{3-Fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of {3-Fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {3-Fluoro-4-methoxyphenyl}methanol
- {3-Fluoro-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol
- {4-Methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol
Uniqueness
{3-Fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom, methoxy group, and morpholine-thiazole moiety makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C15H17FN2O3S |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
[3-fluoro-4-methoxy-5-(2-morpholin-4-yl-1,3-thiazol-4-yl)phenyl]methanol |
InChI |
InChI=1S/C15H17FN2O3S/c1-20-14-11(6-10(8-19)7-12(14)16)13-9-22-15(17-13)18-2-4-21-5-3-18/h6-7,9,19H,2-5,8H2,1H3 |
InChI-Schlüssel |
ABALFYPATFJZSQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1F)CO)C2=CSC(=N2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13547191.png)
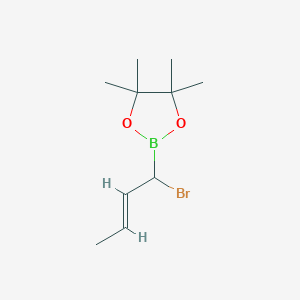


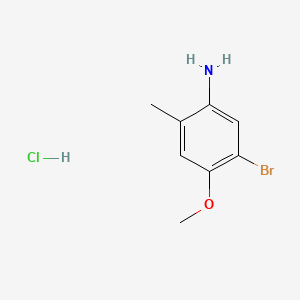
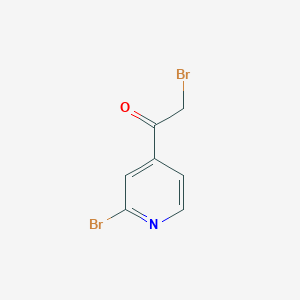
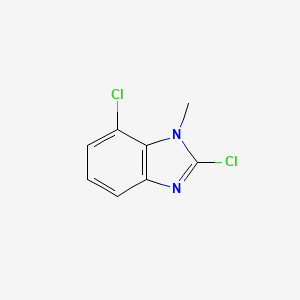
![2-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B13547245.png)
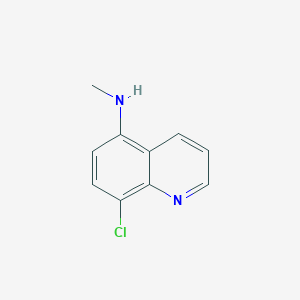
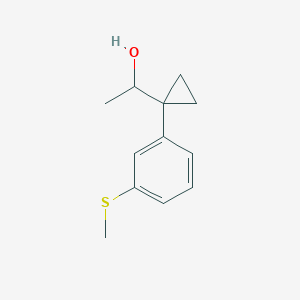
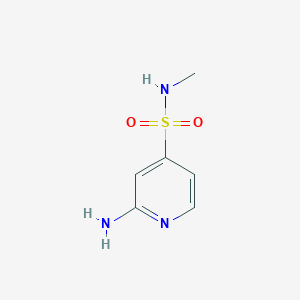
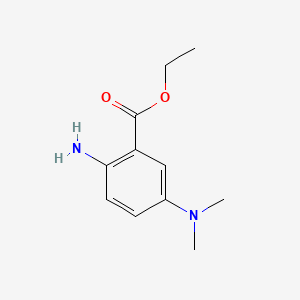
![rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13547270.png)
